N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a [2,2'-bifuran]-5-ylmethyl substituent. This structure combines aromatic and heterocyclic moieties, which are often leveraged in medicinal chemistry for their electronic and steric properties. The benzo[b]thiophene scaffold is known for its role in kinase inhibition, anticancer activity, and enzyme modulation, while the bifuran substituent introduces unique conformational and electronic effects .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c20-18(17-10-12-4-1-2-6-16(12)23-17)19-11-13-7-8-15(22-13)14-5-3-9-21-14/h1-10H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGAOXMZKOLCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves the coupling of benzo[b]thiophene-2-carboxylic acid with a bifuran derivative. One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents . The reaction is carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-tumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the STING protein, which in turn triggers the IRF and NF-κB pathways . This activation leads to the production of type I interferons and pro-inflammatory cytokines, thereby priming the innate immune response and exhibiting anti-tumor efficacy.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound’s key differentiator is the [2,2'-bifuran]-5-ylmethyl group. Below is a comparison with similar carboxamide derivatives:
Electronic and Steric Effects
- Bifuran vs. Monofuran: The [2,2'-bifuran] group in the target compound introduces greater conformational rigidity and electron density compared to monofuran derivatives (e.g., compound 28). This may enhance π-π stacking with hydrophobic enzyme pockets .
- Bifuran vs.
- Comparison with Thiophene Analogs : Replacing thiophene (as in N-(2-nitrophenyl)thiophene-2-carboxamide) with benzo[b]thiophene increases lipophilicity and aromatic surface area, which could enhance binding to hydrophobic protein domains .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Structural Overview
This compound is characterized by a benzo[b]thiophene core fused with a bifuran moiety. This structural combination enhances its electronic properties and may influence its biological interactions. The compound's synthesis typically involves coupling reactions that allow for the introduction of various substituents at the benzo[b]thiophene ring's 4-position, leading to derivatives with distinct biological profiles.
2.1 STING Agonistic Activity
Recent studies have evaluated the STING (Stimulator of Interferon Genes) agonistic activity of this compound derivatives. Compounds 12d and 12e were noted for their marginal human STING activation capabilities. Western blot analyses showed that these compounds increased the phosphorylation of TBK1 and IRF3, crucial signaling molecules involved in the STING pathway.
2.2 Anti-Cancer Activity
The compound has shown promise in anti-cancer applications. In vitro studies indicated that derivatives of this compound could induce apoptosis in cancer cell lines. For instance, flow cytometry results demonstrated that specific derivatives accelerated apoptosis in MCF cell lines, suggesting potential use in cancer therapy .
3.1 In Vitro Studies on Apoptosis Induction
A series of experiments were conducted to assess the apoptotic effects of this compound on various cancer cell lines:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 25.72 ± 3.95 | Caspase activation |
| Study B | U87 | 45.20 ± 13.0 | Mitochondrial pathway |
These results indicate a promising therapeutic index for further development of this compound as an anti-cancer agent .
The proposed mechanism of action for this compound involves its interaction with STING protein, where it forms hydrogen bonds and π–π stacking interactions that activate downstream signaling pathways leading to an immune response. Additionally, its ability to induce apoptosis suggests that it may disrupt cellular homeostasis in cancer cells.
5. Conclusion and Future Directions
This compound represents a novel scaffold with significant potential in medicinal chemistry, particularly in anti-cancer and immunotherapeutic applications. Continued exploration of its biological activities and mechanisms will be essential for developing effective therapeutic agents targeting inflammation and cancer.
Future research should focus on:
- Optimizing Synthesis : Improving yield and purity through advanced synthetic methods.
- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
